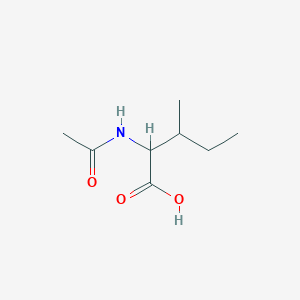

N-Acetilisoleucina

Descripción general

Descripción

N-Acetylisoleucine is an acetylated derivative of the amino acid isoleucine. It is classified as an alpha amino acid or a derivatized alpha amino acid. This compound is biologically available as an N-terminal capped form of the proteinogenic alpha amino acid L-isoleucine .

Aplicaciones Científicas De Investigación

Neurological Disorders

N-Acetylisoleucine has been investigated for its potential use in treating various neurological disorders. Notably, it has shown promise in:

- Cerebellar Ataxia : Clinical trials are ongoing to evaluate the efficacy of N-acetyl-L-leucine in treating cerebellar ataxia, a condition characterized by lack of voluntary coordination of muscle movements. The drug's mechanism may involve modulation of neurotransmitter systems and improvement in neuronal health .

- Migraine Treatment : Preliminary studies suggest that N-acetylisoleucine may help alleviate migraine symptoms by influencing metabolic pathways related to pain perception .

- Restless Legs Syndrome : Research indicates potential benefits of N-acetylisoleucine in managing symptoms associated with restless legs syndrome, although more extensive clinical trials are required to confirm these findings .

Drug Delivery Systems

The acetylation of isoleucine enhances its ability to cross cellular membranes via different transport mechanisms compared to unmodified isoleucine. This property is particularly relevant for drug delivery systems where efficient cellular uptake is crucial. The compound has been shown to utilize organic anion transporters (OAT1 and OAT3), which may facilitate improved distribution and efficacy of therapeutic agents .

Protein Modification

N-Acetylisoleucine plays a role in protein biochemistry as a common post-translational modification. N-terminal acetylation is a widespread process that stabilizes proteins and influences their function. Approximately 85% of human proteins undergo this modification, indicating its importance in protein regulation and cellular function .

Metabolic Studies

Research into the metabolism of N-acetylisoleucine reveals insights into its role as a metabolic intermediate. The compound can be produced from L-isoleucine through enzymatic reactions involving N-acetyltransferases, which are critical in regulating amino acid pools within cells . Understanding these metabolic pathways can aid in developing strategies for managing conditions associated with amino acid imbalances.

Case Studies

Mecanismo De Acción

- Specifically, it interacts with the monocarboxylate transporter type 1 (MCT1) , which facilitates its uptake into cells. MCT1 has ubiquitous tissue expression, making it well-suited for distributing N-Acetylisoleucine .

Target of Action

Pharmacokinetics

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Acetylisoleucine can be synthesized through the acetylation of isoleucineThis reaction typically requires acetic anhydride or acetyl chloride as the acetylating agents, and a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of N-Acetylisoleucine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

N-Acetylisoleucine undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the amino group or the side chain of the isoleucine moiety.

Reduction: Reduction reactions typically target the carbonyl group of the acetyl moiety.

Substitution: N-Acetylisoleucine can undergo nucleophilic substitution reactions at the acetyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparación Con Compuestos Similares

Similar Compounds

N-Acetylleucine: Another acetylated amino acid with similar properties and applications.

N-Acetylvaline: An acetylated derivative of valine with comparable biochemical roles.

N-Acetylmethionine: An acetylated form of methionine used in similar research contexts

Uniqueness

N-Acetylisoleucine is unique due to its specific structure and the presence of the isoleucine moiety, which imparts distinct biochemical properties. Its role as a metabolite and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Actividad Biológica

N-Acetylisoleucine (NAc-Ile) is a derivative of the branched-chain amino acid isoleucine, which has garnered attention for its potential therapeutic applications and biological activities. This article delves into the biological activity of NAc-Ile, highlighting its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of N-Acetylisoleucine

N-Acetylisoleucine is an acetylated form of isoleucine, an essential amino acid. The acetylation process alters its pharmacological properties, enhancing its solubility and bioavailability compared to its parent compound. This modification allows for different transport mechanisms within biological systems, particularly through various amino acid transporters.

The biological activity of NAc-Ile is primarily mediated through its interaction with specific transporters and metabolic pathways:

- Transport Mechanisms : NAc-Ile is known to utilize organic anion transporters (OAT1 and OAT3) and monocarboxylate transporter type 1 (MCT1) for cellular uptake. Studies indicate that it acts as a substrate for these transporters, which are critical for its distribution in tissues . The kinetics of uptake suggest that MCT1 has a lower affinity compared to LAT1 (L-type amino acid transporter), which typically transports leucine but not its acetylated forms .

- Metabolic Pathways : Once inside the cell, NAc-Ile may enter metabolic pathways that influence cellular functions. Its metabolites could contribute to various physiological effects, including modulation of protein synthesis and energy metabolism .

Pharmacokinetics

Research has demonstrated significant differences in the pharmacokinetics of NAc-Ile compared to other amino acids and their derivatives. For instance, studies have shown that NAc-Ile can be detected in human hair samples, suggesting its potential as a biomarker for metabolic conditions such as diabetes . The pharmacokinetic profile indicates that NAc-Ile may have a role in regulating insulin secretion from pancreatic β-cells, which is crucial for glucose homeostasis .

Clinical Applications

NAc-Ile has been explored for various therapeutic applications:

- Neurological Disorders : The compound is under investigation for its potential benefits in treating neurological disorders such as cerebellar ataxia and other conditions with unmet medical needs. Clinical trials are ongoing to evaluate its efficacy in diseases like Niemann-Pick disease type C and GM2 gangliosidoses .

- Muscle Preservation : Recent studies have linked increased levels of NAc-Ile with muscle preservation in clinical settings. For example, higher concentrations were associated with maintained muscle volume in patients undergoing specific treatments, indicating a potential protective role against muscle wasting .

Case Studies

Several case studies highlight the biological activity and therapeutic potential of NAc-Ile:

- Diabetes Prediction : A study identified a metabolic signature involving NAc-Ile that strongly predicts the development of type 2 diabetes in mice. Elevated levels were associated with altered insulin secretion dynamics .

- Muscle Volume Preservation : In clinical trials assessing muscle health, elevated levels of NAc-Ile correlated positively with preserved muscle mass in patients receiving nutritional interventions .

Data Table: Summary of Key Findings on N-Acetylisoleucine

Propiedades

IUPAC Name |

2-acetamido-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTWZSUNGHMMJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942377 | |

| Record name | N-(1-Hydroxyethylidene)isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3077-46-1, 19764-31-9, 20257-17-4, 33601-90-0 | |

| Record name | N-Acetyl-L-isoleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoleucine, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC203805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoleucine, DL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Hydroxyethylidene)isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of N-acetylisoleucine and its relationship to amino acid metabolism?

A1: N-acetylisoleucine is an N-acetylated amino acid found in urine, often at elevated levels in individuals with certain metabolic disorders. While its specific biological role is not fully elucidated, its presence suggests an interplay with amino acid metabolism. One study found that patients with Maple Syrup Urine Disease (MSUD), a condition characterized by impaired metabolism of branched-chain amino acids, exhibited increased urinary excretion of N-acetylisoleucine, alongside N-acetylleucine and N-acetylvaline []. This observation suggests that N-acetylation might be a metabolic pathway involved in handling excess amino acids in these disorders.

Q2: How does N-acetylisoleucine interact with L-isoleucine in the context of malaria?

A3: Research on Plasmodium knowlesi, a malaria-causing parasite, sheds light on a potential interaction between N-acetylisoleucine and L-isoleucine. The study demonstrated that L-isoleucine is crucial for the in vitro growth of P. knowlesi []. While N-acetylisoleucine's specific impact wasn't directly investigated in this study, it's interesting to note that another isoleucine analog, L-O-methylthreonine, significantly inhibited DNA synthesis in the parasite. This inhibition was reversible by adding L-isoleucine, indicating a competitive mechanism. Although speculative, this raises the question of whether N-acetylisoleucine might also interfere with L-isoleucine utilization by the parasite, potentially hindering its growth. Further research is needed to explore this possibility.

Q3: Does increased protein intake after a subarachnoid hemorrhage impact N-acetylisoleucine levels?

A4: A study investigating the effects of a high-protein diet combined with neuromuscular electrical stimulation after aneurysmal subarachnoid hemorrhage found a positive correlation between protein intake and plasma N-acetylisoleucine levels []. This suggests that increased protein intake, potentially leading to elevated isoleucine levels, could result in greater N-acetylisoleucine production as a byproduct of isoleucine metabolism. This observation, while preliminary, highlights the potential impact of dietary interventions on N-acetylisoleucine levels and warrants further investigation into the long-term consequences and potential therapeutic implications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.